molecular formula C10H12BrNO2 B1433226 methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate CAS No. 1445876-54-9

methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B1433226
CAS No.: 1445876-54-9
M. Wt: 258.11 g/mol
InChI Key: CWICBWMQPALYLU-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate typically involves the bromination of a pyrrole derivative followed by esterification. One common method involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with cyclopropylmethyl bromide in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-diones.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of 4-azido-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate or 4-thio-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate.

    Oxidation: Formation of pyrrole-2,3-diones.

    Reduction: Formation of 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-methanol.

Scientific Research Applications

Methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

    Material Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity towards its target. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate
  • Methyl 4-fluoro-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate
  • Methyl 4-iodo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Additionally, the cyclopropylmethyl group provides steric hindrance, which can influence the compound’s overall stability and reactivity.

Properties

IUPAC Name

methyl 4-bromo-1-(cyclopropylmethyl)pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-14-10(13)9-4-8(11)6-12(9)5-7-2-3-7/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWICBWMQPALYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1CC2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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